

# Assessing the Synergistic Potential of TMB-365 with Other Antiretrovirals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: TMB-365 (previously referred to as **JG-365**) is an investigational antiretroviral agent currently in clinical development. As of this guide's publication, specific data from in-vitro or in-vivo studies detailing its synergistic effects with a broad range of other antiretroviral (ARV) classes are not publicly available. This guide, therefore, provides a comparative framework based on the known mechanism of action of TMB-365, data from its parent compound, ibalizumab, and established principles of antiretroviral synergy.

#### **Introduction to TMB-365**

TMB-365 is a second-generation, long-acting, humanized monoclonal antibody being developed for the treatment of HIV-1 infection. It is an advancement of the FDA-approved drug ibalizumab (Trogarzo®). TMB-365 functions as a post-attachment inhibitor. By binding to the CD4 receptor on host T-cells, it prevents the conformational changes necessary for the HIV-1 virus to enter the cell, a mechanism that is distinct from many other antiretroviral classes.[1][2] [3][4] This unique mechanism suggests a low potential for cross-resistance with other ARVs.[1]

Current clinical trials are primarily focused on evaluating TMB-365 in combination with another monoclonal antibody, TMB-380, as a complete long-acting injectable regimen. While this combination shows promise, understanding the potential synergistic interactions of TMB-365 with other existing antiretrovirals is crucial for its future positioning in HIV treatment, particularly for heavily treatment-experienced patients.





## The Rationale for Combination Therapy and Synergy

The cornerstone of modern HIV treatment is combination antiretroviral therapy (cART), which utilizes drugs from different classes to target multiple stages of the HIV life cycle. The primary goals of combination therapy are to enhance viral suppression, reduce the development of drug resistance, and minimize drug-related toxicities.

A key concept in combination therapy is synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects. In contrast, an additive effect is when the combined effect equals the sum of individual effects, and an antagonistic effect is when the combined effect is less. Quantifying these interactions is vital for designing potent and durable treatment regimens.

### **Experimental Protocols for Assessing Synergy**

The synergistic, additive, or antagonistic effects of drug combinations are typically evaluated through in-vitro assays. The following are standard methodologies employed in the field of virology:

### **Checkerboard Assay**

The checkerboard assay is a common method to screen for synergy between two compounds. [6][7][8]

- Principle: In a multi-well plate, serial dilutions of two drugs are prepared, one along the rows and the other along the columns. This creates a matrix of varying concentrations of both drugs.
- Procedure:
  - Prepare serial dilutions of Drug A and Drug B in a 96-well microplate.
  - Infect a suitable cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells) with a known amount of HIV-1.
  - Add the drug dilutions to the infected cells.



- After an incubation period (typically 3-7 days), viral replication is quantified using a reporter gene assay (e.g., luciferase or β-galactosidase), p24 antigen ELISA, or a reverse transcriptase activity assay.
- Outcome: The assay provides data on the inhibitory effect of each drug alone and in combination across a range of concentrations.

### Data Analysis: Combination Index (CI) and Isobologram

The data from checkerboard assays are analyzed to determine the nature of the drug interaction.

 Chou-Talalay Method (Combination Index): This is a widely accepted method for quantifying drug synergy.[3] The Combination Index (CI) is calculated using the following formula:

$$CI = (D)_1/(D_x)_1 + (D)_2/(D_x)_2$$

#### Where:

- o  $(D_x)_1$  and  $(D_x)_2$  are the concentrations of Drug 1 and Drug 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition of viral replication, or IC<sub>50</sub>).
- (D)<sub>1</sub> and (D)<sub>2</sub> are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.

Interpretation of CI values:

- CI < 1: Synergy</li>
- CI = 1: Additive effect
- CI > 1: Antagonism
- Isobologram Analysis: This is a graphical representation of drug interactions.[9][10][11][12]
   [13]
  - Principle: The concentrations of two drugs required to produce a specific level of effect (e.g., IC<sub>50</sub>) are plotted on the x and y axes. A straight line connecting these two points



represents the line of additivity.

- Interpretation:
  - Data points for a combination that fall below the line of additivity indicate synergy.
  - Data points that fall on the line indicate an additive effect.
  - Data points that fall above the line indicate antagonism.

## Data Presentation: Predicted Synergistic Effects of TMB-365

Given the absence of direct experimental data for TMB-365 with various ARV classes, the following tables present a hypothetical comparison based on its mechanism of action and data from its predecessor, ibalizumab.

Table 1: Predicted Synergy of TMB-365 with Other Antiretroviral Classes



| Antiretroviral<br>Class                                                     | Examples                                     | Target in HIV<br>Life Cycle | Predicted<br>Interaction<br>with TMB-365 | Rationale                                                                                            |
|-----------------------------------------------------------------------------|----------------------------------------------|-----------------------------|------------------------------------------|------------------------------------------------------------------------------------------------------|
| Nucleoside/Nucl<br>eotide Reverse<br>Transcriptase<br>Inhibitors<br>(NRTIs) | Tenofovir,<br>Emtricitabine,<br>Lamivudine   | Reverse<br>Transcription    | Synergistic or<br>Additive               | Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways. |
| Non-Nucleoside<br>Reverse<br>Transcriptase<br>Inhibitors<br>(NNRTIs)        | Efavirenz,<br>Rilpivirine,<br>Doravirine     | Reverse<br>Transcription    | Synergistic or<br>Additive               | Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways. |
| Protease<br>Inhibitors (PIs)                                                | Darunavir,<br>Atazanavir,<br>Ritonavir       | Viral Maturation            | Synergistic or<br>Additive               | Targets a much later stage of the viral life cycle. No overlapping resistance pathways.              |
| Integrase Strand<br>Transfer<br>Inhibitors<br>(INSTIs)                      | Dolutegravir,<br>Bictegravir,<br>Raltegravir | Integration                 | Synergistic or<br>Additive               | Targets a different and subsequent step in the viral life cycle. No overlapping resistance pathways. |



| Fusion Inhibitors   | Enfuvirtide | Viral Entry<br>(Fusion)               | Synergistic                | Targets a closely related but distinct step in the entry process. In-vitro studies have shown synergy between ibalizumab and |
|---------------------|-------------|---------------------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------|
|                     |             |                                       |                            | enfuvirtide.[5]                                                                                                              |
| CCR5<br>Antagonists | Maraviroc   | Viral Entry (Co-<br>receptor binding) | Synergistic or<br>Additive | Targets a different component of the entry machinery. TMB-365 is effective against both CCR5- and CXCR4-tropic viruses.      |

Table 2: Illustrative In-Vitro Synergy Data (Hypothetical)

This table illustrates how quantitative data on the synergy between TMB-365 and a hypothetical NRTI might be presented.



| Drug<br>Combination       | IC₅₀ (Drug<br>Alone) | IC₅₀ (in<br>Combination) | Combination<br>Index (CI) at<br>IC50 | Interaction                 |
|---------------------------|----------------------|--------------------------|--------------------------------------|-----------------------------|
| TMB-365                   | 50 ng/mL             | 15 ng/mL                 | \multirow{2}{}<br>{0.6}              | \multirow{2}{}<br>{Synergy} |
| NRTI (e.g.,<br>Tenofovir) | 20 nM                | 6 nM                     |                                      |                             |
| TMB-365                   | 50 ng/mL             | 25 ng/mL                 | \multirow{2}{}<br>{1.0}              | \multirow{2}{} {Additive}   |
| PI (e.g.,<br>Darunavir)   | 10 nM                | 5 nM                     |                                      |                             |

Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data.

## **Visualizations HIV Life Cycle and Antiretroviral Targets**



Click to download full resolution via product page

Caption: HIV life cycle and the targets of different antiretroviral drug classes.



### **Experimental Workflow for Synergy Assessment**



Click to download full resolution via product page



Caption: A typical experimental workflow for in-vitro antiretroviral synergy assessment.

### **Conceptual Diagram of Drug Interaction**



Click to download full resolution via product page

Caption: A conceptual isobologram illustrating synergy, additivity, and antagonism.

### **Conclusion and Future Directions**

TMB-365, with its unique post-attachment inhibition mechanism, holds significant promise as a future component of HIV therapy. Based on its mode of action and the lack of overlapping resistance pathways with other antiretroviral classes, it is highly probable that TMB-365 will exhibit synergistic or additive effects when combined with NRTIs, NNRTIs, PIs, and INSTIs. Furthermore, there is a strong rationale and some preclinical evidence from its parent compound, ibalizumab, to suggest synergy with other entry inhibitors like enfuvirtide.[5]

As TMB-365 progresses through clinical development, it will be imperative for future studies to formally evaluate its synergistic potential with a wide array of approved antiretrovirals. Such data will be invaluable for defining its role in both treatment-naive and, more critically, in heavily treatment-experienced individuals with limited therapeutic options. The methodologies outlined in this guide provide a robust framework for conducting these essential investigations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. emjreviews.com [emjreviews.com]
- 2. Ibalizumab: A Review in Multidrug-Resistant HIV-1 Infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 10. Drug synergism study [bio-protocol.org]
- 11. jpccr.eu [jpccr.eu]
- 12. researchgate.net [researchgate.net]
- 13. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- To cite this document: BenchChem. [Assessing the Synergistic Potential of TMB-365 with Other Antiretrovirals: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672832#assessing-the-synergistic-effects-of-jg-365-with-other-antiretrovirals]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com